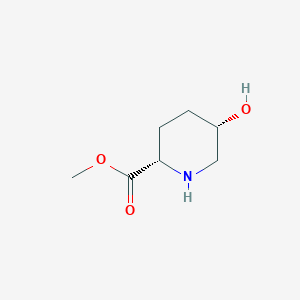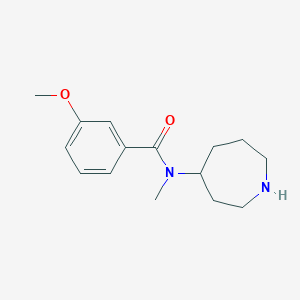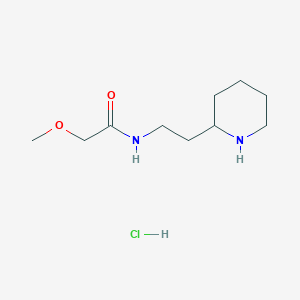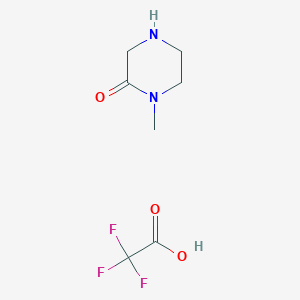
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
描述
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxylate ester.
作用机制
Target of Action
It is a precursor in the synthesis of avibactam , a well-known β-lactamase inhibitor . β-lactamase enzymes are the primary targets of Avibactam .
Mode of Action
Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase .
Biochemical Pathways
As a precursor to avibactam, it contributes to the inhibition of β-lactamase enzymes . This inhibition prevents the breakdown of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .
Pharmacokinetics
As a precursor in the synthesis of avibactam, its properties would contribute to the overall pharmacokinetic profile of the final compound .
Result of Action
As a precursor to avibactam, it contributes to the overall action of this β-lactamase inhibitor . Avibactam enhances the effectiveness of β-lactam antibiotics by preventing their breakdown by β-lactamase enzymes .
生化分析
Biochemical Properties
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is known to participate in several biochemical reactions, primarily due to its ability to interact with specific enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds. The interaction between this compound and lipase is stereospecific, meaning that the enzyme recognizes and acts on the specific stereoisomer of the compound . Additionally, this compound can interact with other biomolecules such as amino acids and peptides, forming hydrogen bonds and other non-covalent interactions that influence its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, this compound can affect gene expression and cellular metabolism . For example, it has been observed to enhance the expression of certain genes involved in metabolic processes, leading to increased cellular energy production and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxylate groups of the compound allow it to form hydrogen bonds and ionic interactions with target proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the nature of the target molecule . For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to its breakdown, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, including enhanced metabolic activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and promote cellular growth without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells. Additionally, this compound can affect the levels of other metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, affecting gene expression and chromatin structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes, followed by debenzylation and sulfation reactions . The reaction conditions often include the use of environmentally friendly solvents and reagents to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the carboxylate ester can produce piperidine alcohols .
科学研究应用
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, such as Avibactam, which is a β-lactamase inhibitor used to combat antibiotic resistance.
Industry: It is employed in the production of fine chemicals and as a building block for various industrial applications.
相似化合物的比较
Similar Compounds
(2S,5R)-5-Hydroxypiperidine-2-carboxylate: Another stereoisomer with different biological activity.
Piperidine-2-carboxylate derivatives: Various derivatives with modifications at different positions on the piperidine ring.
Uniqueness
(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of biologically active compounds sets it apart from other similar compounds .
属性
IUPAC Name |
methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBQWQJVUYTRDO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1390098.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
